molecular formula C20H18FN3OS B2551324 (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359224-41-1

(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2551324
CAS No.: 1359224-41-1
M. Wt: 367.44
InChI Key: LOUYPBWNAJIQDL-UHFFFAOYSA-N
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Description

The compound (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic molecule that features a quinoline core, a fluorophenyl group, and a thiomorpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene reacts with an appropriate nucleophile.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the fluorophenyl group, potentially leading to the formation of dihydroquinoline or hydrofluorophenyl derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the fluorophenyl group or electrophilic substitution on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the fluorophenyl group can produce hydrofluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and antimicrobial therapy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. The fluorophenyl group can enhance binding affinity to certain proteins, while the thiomorpholine moiety can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
  • (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Uniqueness

Compared to similar compounds, (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone exhibits unique properties due to the specific positioning of the fluorophenyl group and the thiomorpholine moiety. These structural differences can lead to variations in biological activity, binding affinity, and overall therapeutic potential.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYPBWNAJIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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